potassium;cyanomethyl(trifluoro)boranuide
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Overview
Description
Potassium;cyanomethyl(trifluoro)boranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is particularly noted for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;cyanomethyl(trifluoro)boranuide can be synthesized through several methods. One common approach involves the reaction of cyanomethylboronic acid with potassium fluoride and trifluoroborane. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium;cyanomethyl(trifluoro)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyanomethyl(trifluoro)boronic acid.
Reduction: It can be reduced to form cyanomethyl(trifluoro)borane.
Substitution: It participates in substitution reactions where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include various substituted boronic acids and boranes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium;cyanomethyl(trifluoro)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism by which potassium;cyanomethyl(trifluoro)boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of a palladium catalyst, which helps to activate the boron atom and promote the reaction .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the cyanomethyl group.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of a cyanomethyl group.
Potassium ethyltrifluoroborate: Contains an ethyl group instead of a cyanomethyl group.
Uniqueness
Potassium;cyanomethyl(trifluoro)boranuide is unique due to its cyanomethyl group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;cyanomethyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENQMHWPRCCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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